REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[CH2:4]1[O:9][C:7](=[O:8])[O:6][CH2:5]1.[OH-].[Tl+]>>[CH2:4]1[O:9][C:7](=[O:8])[O:6][CH2:5]1.[C:7](=[O:8])([O:6][CH2:5][CH3:4])[O:3][CH2:1][CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
640 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
264 g
|
Type
|
reactant
|
Smiles
|
C1COC(=O)O1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Tl+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1COC(=O)O1
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |